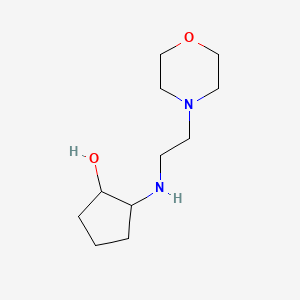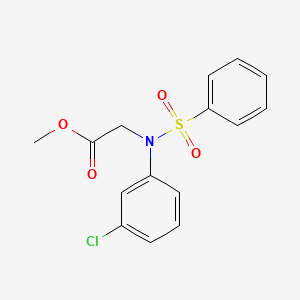
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate, also known as CGP 7930, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. In
Aplicaciones Científicas De Investigación
Environmental Impact and Behavior :
- A study investigated the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant, revealing its presence and transformation in such environments (Krause & Schöler, 2000).
- Research on the metabolism of phenylsulfonamide highlighted the presence of derivatives like glycine-N-(phenylsulfonyl) (GPS) as polar contaminants in water systems (Krause, Schöler, & Heberer, 2000).
Pharmacological Research :
- A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), was investigated for its inhibitory activity on osteoclast differentiation, suggesting therapeutic potential in conditions like osteoporosis (Cho et al., 2020).
Synthesis and Chemical Applications :
- The synthesis of various (phenylsulfonyl)methylated compounds was achieved through a visible-light-promoted radical methylation method, demonstrating the utility of these compounds in chemical synthesis (Liu & Li, 2016).
- Research on Weinreb amide-based synthetic equivalents provided a method for the synthesis of certain tetrahydroisoquinoline frameworks, indicating the versatility of phenylsulfonyl derivatives in organic synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).
Environmental Toxicology :
- Analysis of methyl sulfone metabolites of chlorinated biphenyls and DDE in human tissues provided insights into the distribution and impact of these compounds in biological systems (Chu et al., 2003).
Drug Metabolism and Contamination Studies :
- Studies on clofibric acid and N-(phenylsulfonyl)-sarcosine in sewage, river, and drinking water highlighted the presence and implications of these compounds as organic contaminants in various water sources (Heberer & Stan, 1997).
Propiedades
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-chloroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTZIFANOFIZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

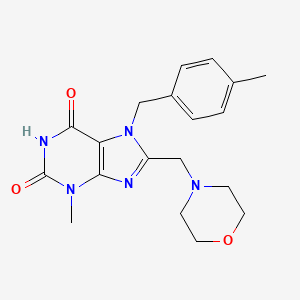
![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)
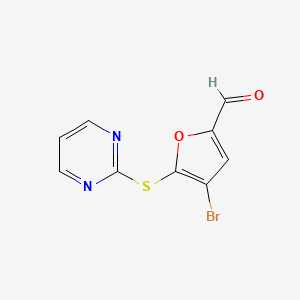
![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)
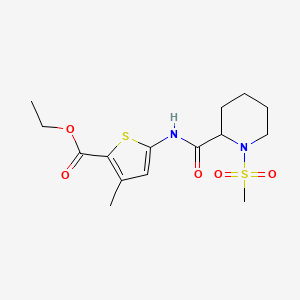
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2425226.png)
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)
![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)
![3-Amino-1-[3-(dimethylamino)propyl]thiourea](/img/structure/B2425233.png)

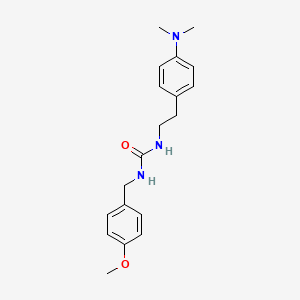

![2-Cyclopropyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2425240.png)
